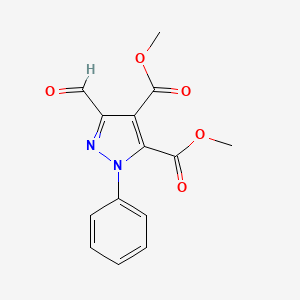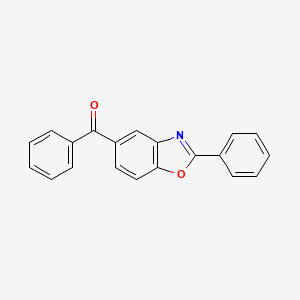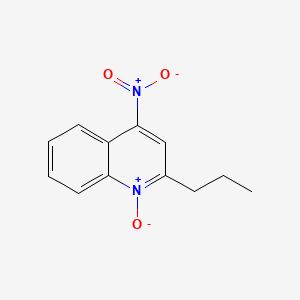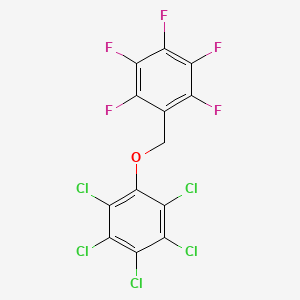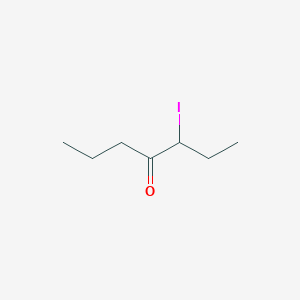
4-Heptanone, 3-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptanone, 3-iodo- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a ketone functional group at the fourth carbon and an iodine atom attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
4-Heptanone, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of 4-heptanone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 3-iodo- may involve large-scale iodination reactions. These reactions are carried out in reactors designed to handle the specific requirements of the process, including temperature control, mixing, and purification steps to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Types of Reactions
4-Heptanone, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted heptanones.
Oxidation: Formation of heptanoic acid.
Reduction: Formation of heptanol.
科学的研究の応用
4-Heptanone, 3-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Heptanone, 3-iodo- involves its interaction with specific molecular targets. The iodine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
4-Heptanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-2-butanone: A shorter carbon chain and different positioning of the iodine atom and ketone group.
3-Iodo-4-pentanone: Similar structure but with a five-carbon chain.
Uniqueness
4-Heptanone, 3-iodo- is unique due to its specific structure, which combines the reactivity of the iodine atom with the versatility of the ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
85515-53-3 |
|---|---|
分子式 |
C7H13IO |
分子量 |
240.08 g/mol |
IUPAC名 |
3-iodoheptan-4-one |
InChI |
InChI=1S/C7H13IO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 |
InChIキー |
WBFRGZGNOPZETH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(CC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



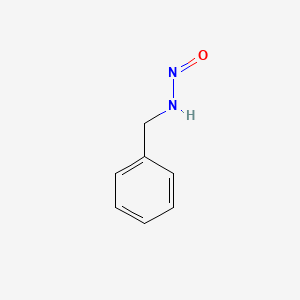
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
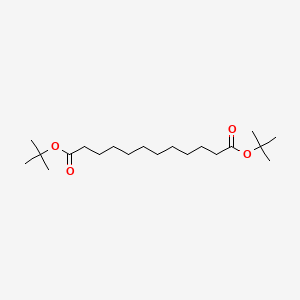
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
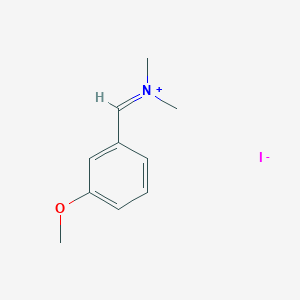
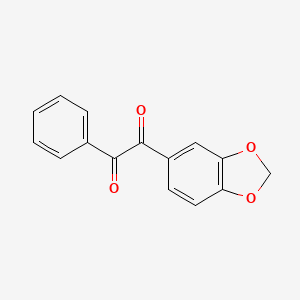
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
